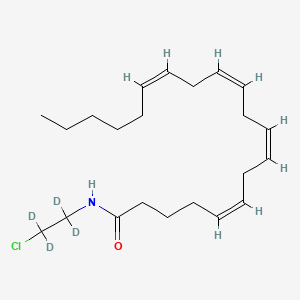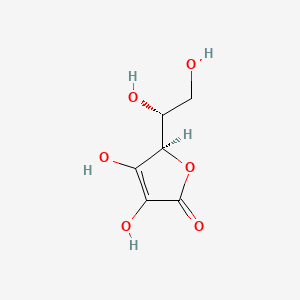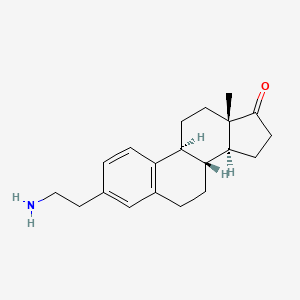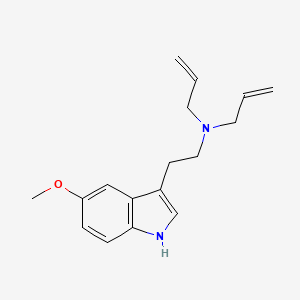
Mono(4-oxopentyl)phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(4-oxopentyl)phthalate is an organic compound with the molecular formula C13H14O5 and a molecular weight of 250.25. It is a derivative of phthalic acid, where one of the ester groups is substituted with a 4-oxopentyl group. This compound is primarily used in biochemical research, particularly in the field of proteomics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mono(4-oxopentyl)phthalate typically involves the esterification of phthalic anhydride with 4-oxopentanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions: Mono(4-oxopentyl)phthalate can undergo various chemical reactions, including:
Oxidation: The 4-oxopentyl group can be further oxidized to form carboxylic acids.
Reduction: The carbonyl group in the 4-oxopentyl moiety can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Mono(4-oxopentyl)phthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It serves as a plasticizer in the production of flexible plastics and as a stabilizer in various polymer formulations.
Wirkmechanismus
Mono(4-oxopentyl)phthalate can be compared with other phthalate derivatives, such as:
- Diethyl phthalate
- Dibutyl phthalate
- Di(2-ethylhexyl) phthalate
Uniqueness: this compound is unique due to the presence of the 4-oxopentyl group, which imparts distinct chemical and physical properties. This substitution allows for specific interactions with biological molecules, making it valuable in biochemical research.
Vergleich Mit ähnlichen Verbindungen
- Diethyl phthalate: Used as a plasticizer and in personal care products.
- Dibutyl phthalate: Commonly used in adhesives and coatings.
- Di(2-ethylhexyl) phthalate: Widely used as a plasticizer in the production of flexible PVC.
Eigenschaften
CAS-Nummer |
1334311-47-5 |
|---|---|
Molekularformel |
C13H14O5 |
Molekulargewicht |
250.25 |
IUPAC-Name |
2-(4-oxopentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C13H14O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7H,4-5,8H2,1H3,(H,15,16) |
InChI-Schlüssel |
PONNZCAISKYXCO-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCOC(=O)C1=CC=CC=C1C(=O)O |
Synonyme |
1,2-Benzenedicarboxylic Acid Mono-4-oxopentyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


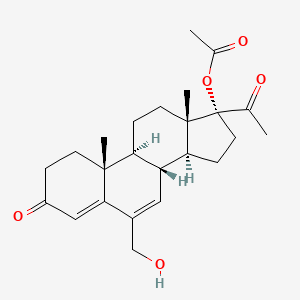
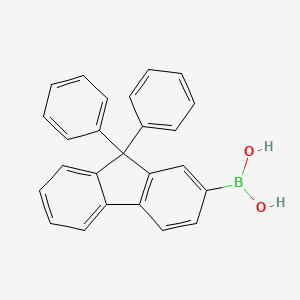
![2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride](/img/structure/B585159.png)

